molecular formula C15H13N3O2 B14425470 7-Methoxy-3-(4-methoxyphenyl)-1,2,4-benzotriazine CAS No. 81817-21-2

7-Methoxy-3-(4-methoxyphenyl)-1,2,4-benzotriazine

Cat. No.: B14425470
CAS No.: 81817-21-2
M. Wt: 267.28 g/mol
InChI Key: BQVMJUNSCXUKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-(4-methoxyphenyl)-1,2,4-benzotriazine is a chemical compound that belongs to the class of benzotriazines Benzotriazines are heterocyclic compounds containing a triazine ring fused to a benzene ring This particular compound is characterized by the presence of methoxy groups at the 7th and 4th positions of the benzene ring and the phenyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(4-methoxyphenyl)-1,2,4-benzotriazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 7-methoxybenzotriazine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to form the desired benzotriazine derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(4-methoxyphenyl)-1,2,4-benzotriazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups at the methoxy positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in gene expression and protein function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 4-Hydroxy-7-methoxy-3-phenylcoumarin

Uniqueness

7-Methoxy-3-(4-methoxyphenyl)-1,2,4-benzotriazine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81817-21-2

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-1,2,4-benzotriazine

InChI

InChI=1S/C15H13N3O2/c1-19-11-5-3-10(4-6-11)15-16-13-8-7-12(20-2)9-14(13)17-18-15/h3-9H,1-2H3

InChI Key

BQVMJUNSCXUKTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.